2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-fluorobenzoate
Overview
Description
2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-fluorobenzoate is a complex organic compound with the molecular formula C20H20FNO5S It is known for its unique structural features, which include a morpholine ring, a fluorobenzoate moiety, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-fluorobenzoate typically involves multiple steps, starting with the preparation of the core phenyl ring substituted with methoxy groups. The morpholine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the carbonothioyl group. The final step involves the esterification of the phenyl ring with 4-fluorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonothioyl group can be reduced to a thiol or further to a hydrocarbon.
Substitution: The fluorobenzoate moiety can undergo nucleophilic substitution reactions, replacing the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiols or hydrocarbons.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-fluorobenzoate involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the fluorobenzoate moiety can enhance the compound’s binding affinity. The methoxy groups may contribute to the compound’s overall stability and reactivity. The carbonothioyl group can undergo redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenol
- 2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-methoxybenzenesulfonate
Uniqueness
2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-fluorobenzoate is unique due to the presence of the fluorobenzoate moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO5S/c1-24-16-11-14(19(28)22-7-9-26-10-8-22)12-17(25-2)18(16)27-20(23)13-3-5-15(21)6-4-13/h3-6,11-12H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLELPKFGBMCWGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC=C(C=C2)F)OC)C(=S)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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